

# Structural elucidation of novel compounds derived from 4-(Chloromethyl)-2-fluoropyridine

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## Compound of Interest

Compound Name: 4-(Chloromethyl)-2-fluoropyridine

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## Comparative Guide to Novel Compounds Derived from 4-(Chloromethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, **4-(Chloromethyl)-2-fluoropyridine**. The objective is to offer a clear comparison of their structural features and biological performance, supported by experimental data, to aid in the development of new therapeutic agents. The following sections detail the synthesis, structural elucidation, and biological evaluation of a series of 4-((aryloxy)methyl)-2-fluoropyridine derivatives, which have shown potential as c-Met kinase inhibitors, a key target in cancer therapy.

## Structural Elucidation and Comparative Data

A series of novel 4-((aryloxy)methyl)-2-fluoropyridine derivatives were synthesized and characterized to explore their potential as anti-cancer agents. The core structure was modified by introducing various substituted phenols to investigate the structure-activity relationship (SAR). The general synthetic scheme involves the nucleophilic substitution of the chlorine atom in **4-(chloromethyl)-2-fluoropyridine** with different phenolates.

Table 1: Spectroscopic Data for Representative 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives

Compound ID	R Group	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)	Mass Spec (m/z)
1a	H	8.21 (d, 1H), 7.55 (s, 1H), 7.35-7.28 (m, 2H), 7.15 (d, 1H), 7.00-6.95 (m, 3H), 5.15 (s, 2H)	163.8, 158.2, 150.5, 143.1, 129.8, 121.9, 121.5, 115.0, 112.3, 68.9	205.07 [M+H] <sup>+</sup>
1b	4-F	8.22 (d, 1H), 7.54 (s, 1H), 7.16 (d, 1H), 7.05-6.98 (m, 4H), 5.13 (s, 2H)	163.8, 157.2 (d), 154.5, 150.5, 143.2, 121.8, 116.4 (d), 116.2 (d), 112.3, 69.4	223.06 [M+H] <sup>+</sup>
1c	4-Cl	8.22 (d, 1H), 7.56 (s, 1H), 7.32 (d, 2H), 7.16 (d, 1H), 6.98 (d, 2H), 5.16 (s, 2H)	163.8, 156.7, 150.5, 143.2, 129.7, 126.5, 121.8, 116.5, 112.4, 69.1	239.03 [M+H] <sup>+</sup>
1d	4-CH <sub>3</sub>	8.20 (d, 1H), 7.53 (s, 1H), 7.14 (d, 2H), 7.13 (d, 1H), 6.88 (d, 2H), 5.11 (s, 2H), 2.29 (s, 3H)	163.8, 156.0, 150.5, 143.1, 130.8, 130.2, 121.9, 114.9, 112.2, 69.0, 20.4	219.09 [M+H] <sup>+</sup>

Table 2: Comparative Biological Activity of 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives and Foretinib as c-Met Kinase Inhibitors

Compound ID	R Group	c-Met Kinase IC <sub>50</sub> (nM)[1]
1a	H	45.2
1b	4-F	38.5
1c	4-Cl	25.8
1d	4-CH <sub>3</sub>	52.1
Foretinib	-	23[1]

The data indicates that the introduction of a chloro substituent at the 4-position of the phenoxy ring (Compound 1c) results in the most potent inhibition of c-Met kinase among the synthesized analogs, with an IC<sub>50</sub> value of 25.8 nM.[1] This suggests that electron-withdrawing groups on the phenoxy moiety may enhance the binding affinity to the kinase.

## Experimental Protocols

### General Synthesis of 4-((Aryloxy)methyl)-2-fluoropyridine Derivatives (1a-d)

A solution of the respective phenol (1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) was treated with sodium hydride (60% dispersion in mineral oil, 1.5 mmol) at 0 °C. The mixture was stirred at room temperature for 30 minutes. **4-(Chloromethyl)-2-fluoropyridine** (1.0 mmol) in anhydrous DMF (2 mL) was then added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to afford the desired product.

### Structural Characterization

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz spectrometer in CDCl<sub>3</sub>. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

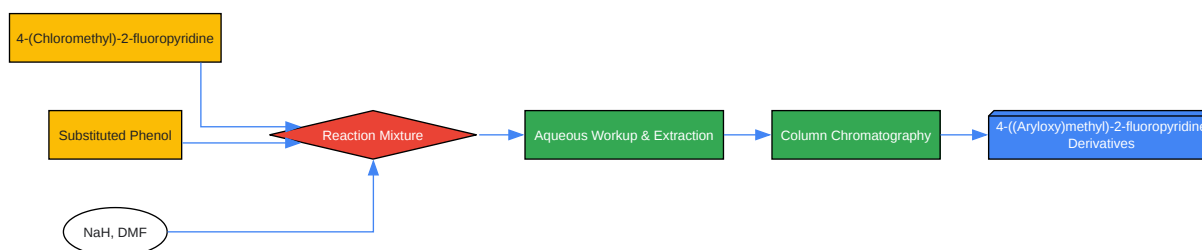
- Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.

## In Vitro c-Met Kinase Assay

The inhibitory activity of the synthesized compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate. The reaction mixture contained c-Met kinase, a poly(Glu, Tyr) 4:1 substrate, ATP, and the test compound at various concentrations. The reaction was incubated at room temperature for 1 hour. After incubation, a solution containing a europium-labeled anti-phosphotyrosine antibody was added, and the mixture was incubated for another hour. The TR-FRET signal was measured using a suitable plate reader. The IC<sub>50</sub> values were calculated from the dose-response curves.

## Visualizations

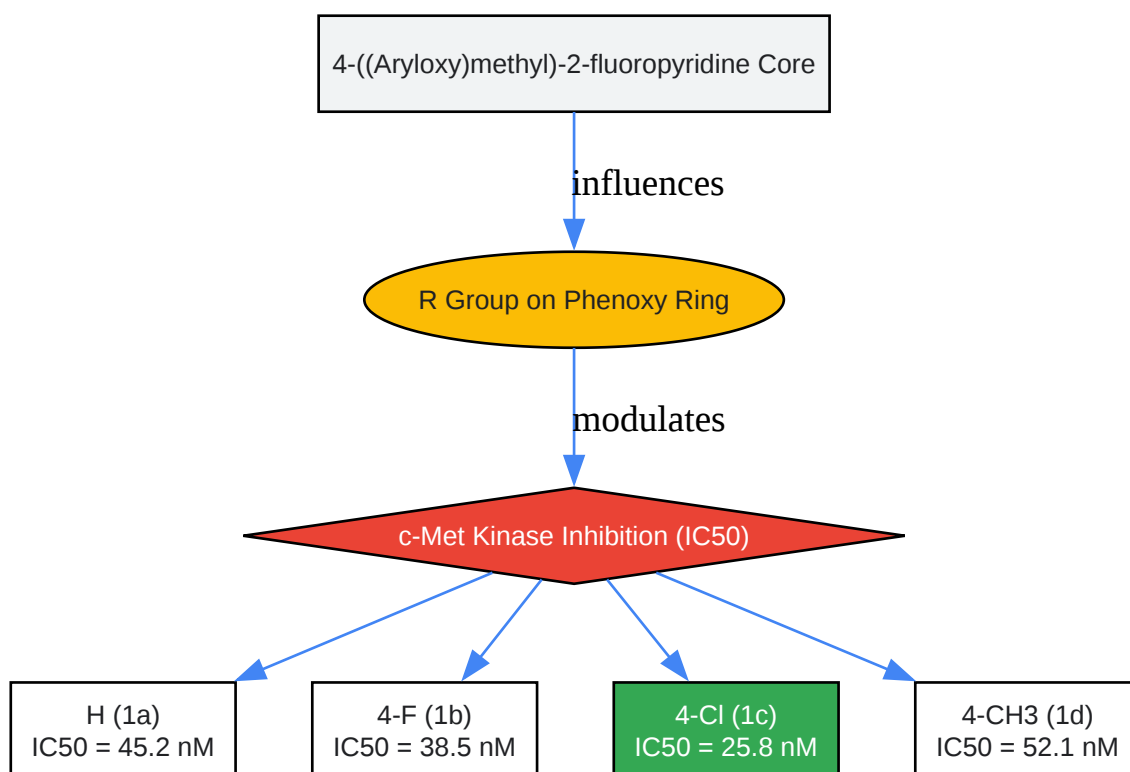
### Synthetic Workflow



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Caption: General synthetic workflow for the preparation of 4-((aryloxy)methyl)-2-fluoropyridine derivatives.

## Structure-Activity Relationship Logic



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Caption: Logical relationship between phenoxy ring substituents and c-Met kinase inhibitory activity.

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## References

- 1. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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